(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a compound that is not directly discussed in the provided papers. However, the papers do discuss closely related compounds which can provide insights into the properties and synthesis of similar structures. For instance, the synthesis of amino acid derivatives with fluorinated phenyl groups and their potential applications in pharmaceuticals and materials science are highlighted . Additionally, the importance of stereochemistry in the synthesis of amino acid derivatives is emphasized, as seen in the stereoselective synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including protection and deprotection of functional groups, halogen-lithium exchange, and hydrolysis . For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and acidic hydrolysis to yield the boronic acid derivative . Similarly, the synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid is achieved with high enantiomeric purity, indicating the importance of controlling stereochemistry in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational analyses . For instance, the molecular electronic energy, geometrical structure, and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been computed and compared with experimental values . These studies provide insights into the molecular structure and stability of the compounds, which can be extrapolated to understand the structure of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their use in various synthetic applications. Boronic acid derivatives, for example, are widely used in Suzuki cross-coupling reactions and other synthetic transformations . The presence of amino and carboxylic acid functional groups in these compounds also suggests their potential reactivity in forming amide bonds, which is a common reaction in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational energies, rotational constants, entropies, and dipole moments, have been calculated using computational methods . These properties are crucial for understanding the behavior of the compounds under different conditions. The first-order hyperpolarizability and related properties of these compounds have also been calculated, indicating their potential application in materials science .
Scientific Research Applications
- Neuropharmacology
- 4-Fluorophenibut is a GABA B receptor agonist .
- It is selective for the GABA B receptor over the GABA A receptor .
- This compound is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA) .
- It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .
- Experimental Drug
Safety And Hazards
The safety information for this compound includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include measures to avoid breathing dust or mist, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJUEQWIMCTAA-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375835 |
Source
|
Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | |
CAS RN |
270596-53-7 |
Source
|
Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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